

structural analysis of salbutamol hydrochloride and its analogs

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Compound of Interest

Compound Name: Salbutamon Hydrochloride

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An In-depth Technical Guide to the Structural Analysis of Salbutamol Hydrochloride and Its Analogs

Introduction

Salbutamol, known as albuterol in the United States, is a short-acting β_2 -adrenergic receptor agonist widely used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary function is to relax the smooth muscles of the airways, leading to bronchodilation.[4][5][6] The therapeutic efficacy and safety of salbutamol are intrinsically linked to its three-dimensional chemical structure. Structural analysis provides the definitive conformation, configuration, and electronic distribution of the molecule, which are critical for understanding its interaction with the β_2 -adrenergic receptor and for guiding the development of new, improved analogs.

This technical guide provides a comprehensive overview of the structural analysis of salbutamol hydrochloride and its analogs. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of key pathways and workflows. The focus is on core analytical techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Core Structural Features of Salbutamol

Salbutamol is a phenylethanolamine derivative with the chemical name (RS)-4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.[3][7] Key structural characteristics include:

- **A Phenyl Ring:** Substituted with a hydroxyl group and a hydroxymethyl group. This modification, replacing the meta-hydroxyl group of catecholamines, is crucial for its β_2 selectivity and resistance to metabolism by catechol-O-methyltransferase (COMT).[8][9]
- **An Ethanolamine Side Chain:** This chain contains a chiral center at the carbon atom bearing the hydroxyl group.
- **A Tertiary Butyl Group:** Attached to the nitrogen atom, this bulky group enhances selectivity for the β_2 receptor over the β_1 receptor, minimizing cardiac side effects.[8]
- **Chirality:** Salbutamol is a racemic mixture of two enantiomers, (R)-salbutamol (levosalbutamol) and (S)-salbutamol.[10][11] The (R)-enantiomer is responsible for the therapeutic bronchodilator activity, possessing an affinity for the β_2 -receptor that is approximately 150 times greater than the (S)-isomer.[2][11]

The hydrochloride salt is formed by the protonation of the secondary amine, which enhances the compound's solubility and stability for pharmaceutical formulations.

Key Structural Analysis Techniques

The definitive three-dimensional structure and connectivity of salbutamol and its analogs are determined using a combination of sophisticated analytical methods.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystalline solid.[12] It provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a detailed view of the molecule's conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

- **Crystal Growth:** High-quality single crystals of salbutamol hydrochloride or an appropriate salt (e.g., oxalate, sulfate) are grown. This is typically achieved by slow evaporation of a saturated solution, or by antisolvent crystallization. For instance, salbutamol sulfate crystals can be grown from a water-sec-butanol system.[\[13\]](#)
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (e.g., to 150 K) to reduce thermal vibration of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as it is rotated, a diffraction pattern is collected by a detector.
- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.[\[14\]](#)

Data Presentation: Crystallographic Data for Salbutamol Salts

While data for the hydrochloride salt is not readily available in the provided results, data for salbutamol sulfate and a novel salbutamol oxalate salt serve as excellent examples of the outputs of crystallographic analysis.

Parameter	Salbutamol Sulfate[13]	Salbutamol Oxalate[14]	Salbutamol Sulfate Solvate (S-SBA) [13]
Formula	$(C_{13}H_{22}NO_3)_2SO_4$	$C_{13}H_{22}NO_3^+ \cdot C_2HO_4^-$	$C_{13}H_{22}NO_3^+ \cdot 0.5(SO_4^{2-}) \cdot C_4H_{10}O$
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	Cc	P2 ₁ /c	C2
a (Å)	28.069	11.5162	28.0008
b (Å)	6.183	11.0261	6.1365
c (Å)	16.914	14.3312	11.4303
**β (°) **	81.19	107.576	100.381
Z	8	4	2

Note: The data presented demonstrates the precise structural information obtainable. Salbutamol oxalate exhibits crystallographic disorder at its chiral center.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily 1H and ^{13}C) within a molecule, enabling the elucidation of its covalent structure and conformation in solution or the solid state.[17][18]

Experimental Protocol: 1H and ^{13}C NMR

- **Sample Preparation (Solution-State):** A small quantity (typically 1-10 mg) of salbutamol hydrochloride is dissolved in a deuterated solvent (e.g., D_2O , $DMSO-d_6$). A reference standard like tetramethylsilane (TMS) may be added. The solution is transferred to a 5 mm NMR tube.
- **Sample Preparation (Solid-State):** For solid-state NMR, approximately 100 mg of the powdered sample is packed into a magic-angle spinning (MAS) rotor.[14]

- **Data Acquisition:** The NMR tube or rotor is placed into the NMR spectrometer. For ^1H NMR, a standard one-pulse experiment is typically sufficient. For ^{13}C NMR, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used for solid samples to enhance signal. [14] 2D NMR experiments (e.g., COSY, HSQC) can be run to establish connectivity between protons and carbons.[19]
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. The chemical shifts (δ), coupling constants (J), and peak integrations are analyzed to assign signals to specific atoms in the molecule.

Data Presentation: NMR Spectral Data for Salbutamol

The following table summarizes representative ^1H NMR chemical shifts for salbutamol.

Proton Assignment	Chemical Shift (δ , ppm) (Solvent: D_2O)[20] [21]
tert-Butyl (9H, singlet)	~1.3
-CH(OH)- (1H, triplet)	~4.8
-CH ₂ -N- (2H, multiplet)	~3.1 - 3.2
Ar-CH ₂ OH (2H, singlet)	~4.6
Aromatic Protons (3H, multiplet)	~6.8 - 7.3

Note: Specific chemical shifts can vary slightly based on solvent, pH, and concentration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[22] It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. It is often coupled with a separation technique like liquid chromatography (LC-MS/MS).[23][24]

Experimental Protocol: LC-MS/MS

- **Sample Preparation:** A solution of salbutamol hydrochloride is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water). For analysis in biological matrices like urine or plasma, a liquid-liquid or solid-phase extraction is performed.[\[23\]](#)[\[25\]](#)
- **Chromatographic Separation:** The sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column. A mobile phase gradient (e.g., acetonitrile and ammonium acetate buffer) is used to separate salbutamol from other components.[\[23\]](#)
- **Ionization:** As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used for salbutamol, which protonates the amine group to form the $[M+H]^+$ ion.[\[22\]](#)[\[23\]](#)
- **Mass Analysis (MS/MS):** In the first mass analyzer (Q1), the precursor ion for salbutamol ($[M+H]^+$ at m/z 240.2) is selected. This ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting product ions are analyzed in the third mass analyzer (Q3) to generate a product ion spectrum.[\[23\]](#)[\[26\]](#)

Data Presentation: Mass Spectrometric Data for Salbutamol

Ion Type	m/z Value	Description
Precursor Ion $[M+H]^+$	240.2 [1] [23] [26]	Protonated salbutamol molecule.
Product Ion	222.1 [1]	Loss of a water molecule (H_2O).
Product Ion	166.1 [1] [25]	Further loss of isobutene.
Product Ion	148.1 [1] [23] [25]	Most abundant fragment, resulting from an additional loss of water.
Precursor Ion (Sulfate) $[M+H]^+$	320.0 [1]	Protonated salbutamol-4'-O-sulfate metabolite.
Product Ion (from Sulfate)	240.0 [1]	Loss of the sulfate group (SO_3).

Structural Analysis of Salbutamol Analogs

The development of salbutamol analogs aims to improve properties such as β_2 -receptor selectivity, duration of action, and metabolic stability. Structural modifications are typically focused on the phenyl ring or the N-alkyl substituent.

Structure-Activity Relationships (SAR)

- Aromatic Ring Substituents:** The 3'-hydroxymethyl and 4'-hydroxyl groups are critical. Modifying the 3'-hydroxymethyl group to other substituents like 1-hydroxyethyl or 1,2-dihydroxyethyl can increase selectivity for tracheal muscle over cardiac muscle, although potency may be reduced compared to salbutamol.[\[9\]](#)
- N-Substituent:** A bulky N-substituent (like tert-butyl) is essential for β_2 selectivity.[\[7\]](#)
- Aliphatic Amine:** The secondary amine, separated by two carbons from the phenyl ring, is crucial for high agonist activity.[\[7\]](#)

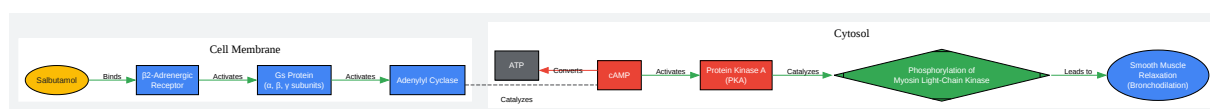
Table of Representative Salbutamol Analogs

Analog Name	Structural Modification from Salbutamol	Key Therapeutic Improvement
Levalbuterol	(R)-enantiomer only	Increased potency, potentially reduced side effects associated with the (S)-enantiomer. [2]
Terbutaline	Phenyl ring substituted with 3,5-dihydroxy groups	Increased resistance to COMT metabolism.
Salmeterol	N-substituent replaced with a long, lipophilic chain	Long-acting bronchodilation (LABA).
Formoterol	Modifications to both the phenyl ring and N-substituent	Long-acting bronchodilation with a rapid onset of action.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of Salbutamol

Salbutamol exerts its effect by binding to the β_2 -adrenergic receptor, a G-protein-coupled receptor (GPCR). This binding event initiates a signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. [4][5][27][28] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). [6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (bronchodilation). [4][28]

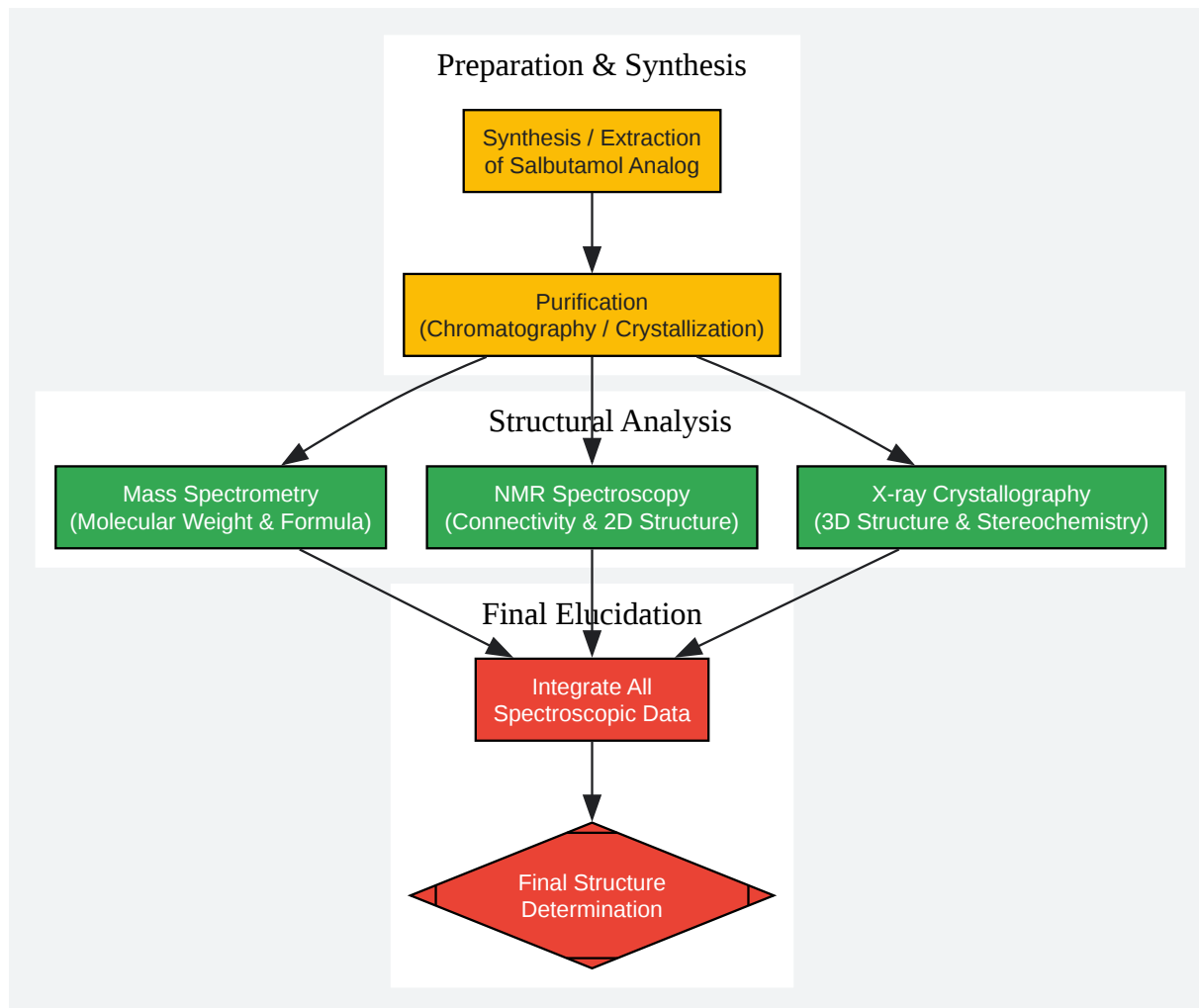


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Caption: Canonical β_2 -adrenergic receptor signaling pathway initiated by salbutamol.

General Experimental Workflow for Structural Analysis

The structural elucidation of a small molecule like salbutamol follows a logical progression from sample preparation to final structure determination, often integrating multiple analytical techniques for comprehensive characterization.

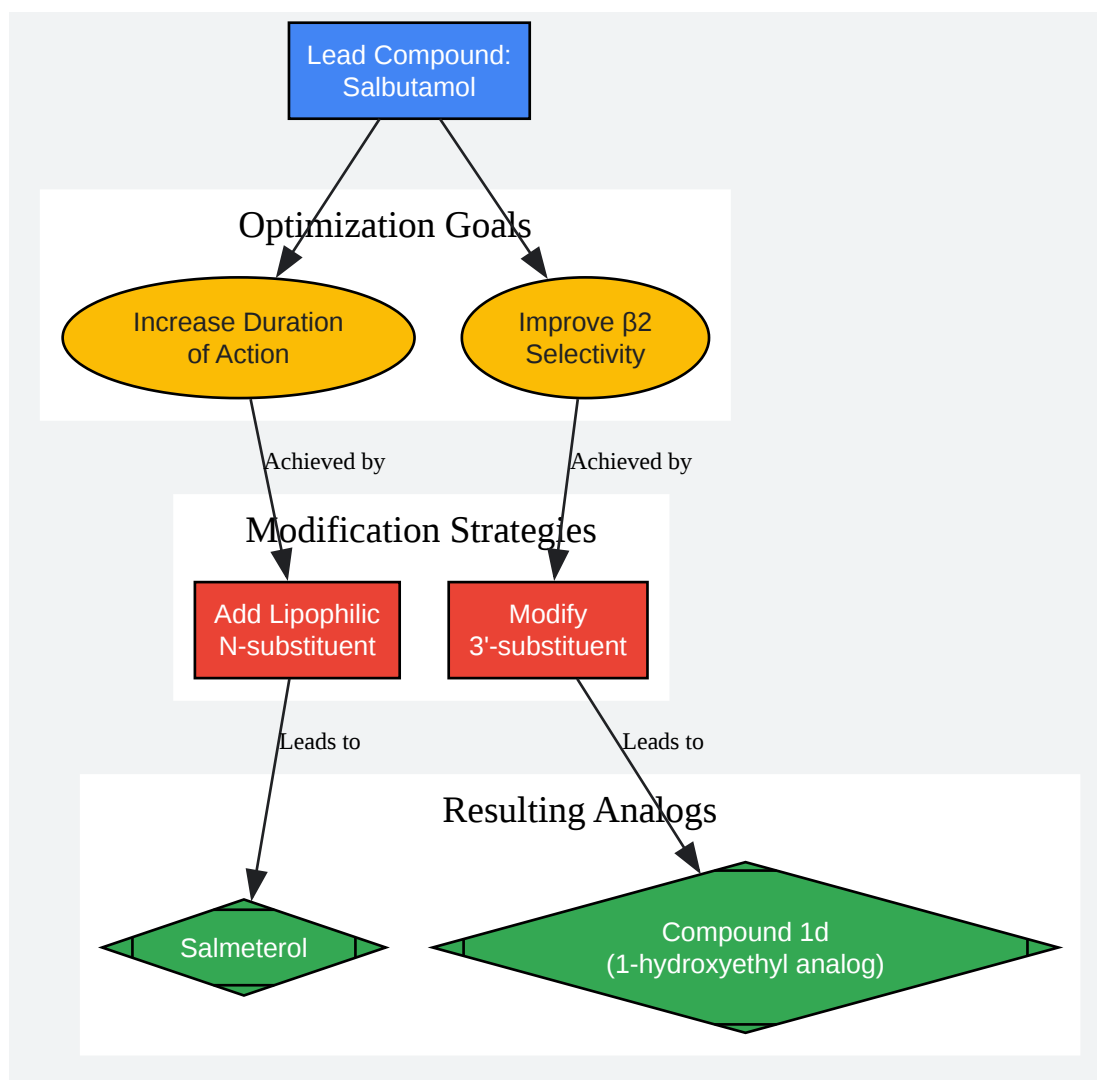


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Caption: Generalized workflow for the structural analysis of a small molecule.

Logical Relationships in Analog Development

The design of salbutamol analogs is a rational process that starts with the lead compound and aims to optimize its properties through systematic structural modification.



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Caption: Logical workflow for the development of salbutamol analogs.

Conclusion

The structural analysis of salbutamol hydrochloride and its analogs is a cornerstone of its development and continued improvement as a therapeutic agent. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry provide indispensable, complementary information. X-ray crystallography reveals the definitive three-dimensional structure in the solid state, NMR elucidates the chemical structure and connectivity, and mass spectrometry confirms molecular weight and fragmentation patterns. Together, these methods enable a complete structural characterization, which is fundamental to understanding the drug's

mechanism of action, metabolism, and structure-activity relationships, thereby paving the way for the rational design of safer and more effective bronchodilators.

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